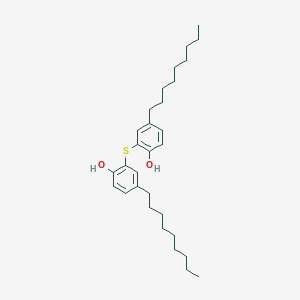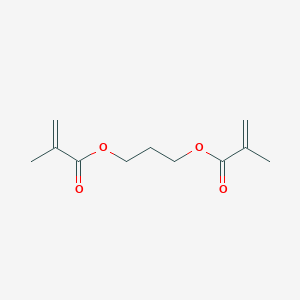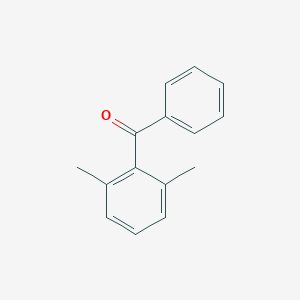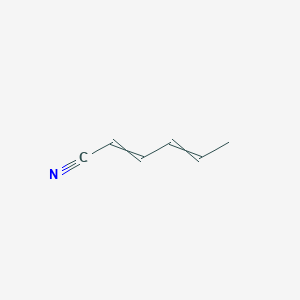
2,4-Hexadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Hexadienenitrile is a useful research compound. Its molecular formula is C6H7N and its molecular weight is 93.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacéutica
Si bien las aplicaciones específicas del 2,4-Hexadienenitrile en la investigación farmacéutica no están fácilmente disponibles, es plausible que este compuesto se pueda utilizar en la síntesis de varios productos farmacéuticos. La industria farmacéutica a menudo utiliza compuestos orgánicos complejos como bloques de construcción en la síntesis de fármacos .
Síntesis Química
El this compound podría usarse potencialmente como reactivo o intermedio en varios procesos de síntesis química. Su estructura y reactividad únicas podrían hacerlo útil en la síntesis de otros compuestos orgánicos complejos .
Ciencia de los Materiales
En la ciencia de los materiales, compuestos orgánicos como el this compound podrían usarse en el desarrollo de nuevos materiales con propiedades únicas. Sin embargo, las aplicaciones específicas dentro de este campo no están fácilmente disponibles .
Ciencias Ambientales
Si bien no se aplica directamente, compuestos como el this compound pueden ser importantes en la investigación de ciencias ambientales. Comprender las propiedades y comportamientos de tales compuestos puede ayudar a los científicos a predecir su impacto ambiental y desarrollar métodos para su detección y eliminación .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2,4-Hexadienenitrile involves the reaction of 1,5-hexadiene with hydrogen cyanide in the presence of a catalyst.", "Starting Materials": [ "1,5-hexadiene", "Hydrogen cyanide", "Catalyst (e.g. palladium on carbon or copper(I) cyanide)" ], "Reaction": [ "Add 1,5-hexadiene to a reaction flask", "Add hydrogen cyanide to the reaction flask", "Add the catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 100-120°C", "Stir the reaction mixture for several hours until the reaction is complete", "Cool the reaction mixture and extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] } | |
Número CAS |
1516-01-4 |
Fórmula molecular |
C6H7N |
Peso molecular |
93.13 g/mol |
Nombre IUPAC |
hexa-2,4-dienenitrile |
InChI |
InChI=1S/C6H7N/c1-2-3-4-5-6-7/h2-5H,1H3 |
Clave InChI |
NYKHMTWWXWMMHN-UHFFFAOYSA-N |
SMILES isomérico |
C/C=C/C=C/C#N |
SMILES |
CC=CC=CC#N |
SMILES canónico |
CC=CC=CC#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the neurological effects of 2,4-Hexadienenitrile exposure in rats?
A: Studies show that this compound induces a distinct motor syndrome in rats, characterized by faltering movements and decreased stride length . This is different from the ECC syndrome (excitation with circling and choreiform movements) induced by nitriles like IDPN, allylnitrile, and cis-crotononitrile. Further investigation revealed that this compound, unlike the aforementioned nitriles, does not cause vestibular hair cell degeneration. Instead, it leads to selective neuronal degeneration in the inferior olive and piriform cortex, which likely explains the observed motor deficits .
Q2: Can this compound be used in chemical synthesis?
A: Yes, this compound can be used as a reagent in organic synthesis. One example is its reaction with (-Cyclopentadienyl)bis(ethylene)cobalt (Jonas reagent) . This reaction was intended to synthesize a cobalt oxime sandwich complex, but instead yielded (-cyclopentadienyl)(this compound)cobalt. This highlights the potential for this compound to participate in unexpected reactions, leading to novel compounds .
Q3: How does the structure of this compound relate to its reactivity?
A3: this compound possesses a conjugated diene system along with a nitrile group. This structure allows it to participate in a variety of reactions, including Diels-Alder reactions and nucleophilic additions. Additionally, the electron-withdrawing nature of the nitrile group can influence the reactivity of the diene system, making it susceptible to attack by nucleophiles. Further research is needed to fully understand the structure-activity relationship of this compound and its derivatives.
Q4: Are there safety concerns associated with handling this compound?
A: Given its demonstrated neurotoxicity in animal models , this compound should be handled with extreme caution. Appropriate personal protective equipment, including gloves and respiratory protection, should be used at all times. It is crucial to work in a well-ventilated area and avoid skin or eye contact. In case of accidental exposure, seek immediate medical attention.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


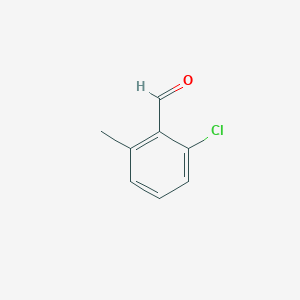
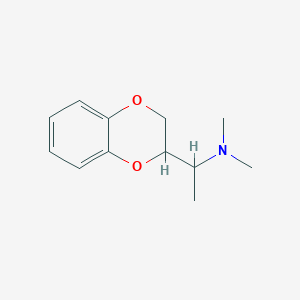
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)



